molecular formula C23H24N4O4S2 B15102302 ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B15102302
M. Wt: 484.6 g/mol
InChI Key: HMZSIGXOECQMBI-VKAVYKQESA-N
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Description

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as piperidine, pyrido[1,2-a]pyrimidine, and thiazolidine

Preparation Methods

The synthesis of ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core pyrido[1,2-a]pyrimidine structure, followed by the introduction of the piperidine and thiazolidine moieties. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

Thiazolidinone Core Reactivity

The thiazolidinone moiety (highlighted by the 2-thioxo and 4-oxo groups) is a primary site for nucleophilic and electrophilic reactions:

  • Nucleophilic attack at the sulfur atom : The thiocarbonyl group reacts with alkylating agents (e.g., methyl iodide) to form S-alkylated derivatives, altering electronic properties and bioactivity .

  • Oxidation reactions : The thioxo group can oxidize to sulfonyl or sulfonic acid derivatives under strong oxidizing conditions (e.g., H2_2O2_2/acetic acid).

  • Ring-opening reactions : Treatment with primary amines leads to ring opening, forming thioamide intermediates, which can cyclize further under acidic conditions .

Table 1: Thiazolidinone Reactions

Reaction TypeReagents/ConditionsProductReference
S-AlkylationMethyl iodide, K2_2CO3_3, DMFS-Methyl thiazolidinone derivative
OxidationH2_2O2_2, acetic acid, 60°CSulfonyl-thiazolidinone
Ring-opening with aminesEthylenediamine, ethanol, refluxThioamide intermediate

Pyrido[1,2-a]pyrimidinone Reactivity

The pyrido-pyrimidinone core participates in electrophilic substitution and hydrogen bonding interactions:

  • Electrophilic aromatic substitution : The electron-rich pyrimidinone ring undergoes nitration or halogenation at specific positions (e.g., C-7 or C-9) under controlled conditions .

  • Hydrogen bond-mediated interactions : The carbonyl group at position 4 interacts with biological targets (e.g., enzymes) through hydrogen bonding, influencing pharmacological activity .

Piperidine Ester Hydrolysis

The ethyl ester group on the piperidine ring is susceptible to hydrolysis:

  • Acidic hydrolysis : Concentrated HCl in ethanol yields the corresponding carboxylic acid, enhancing water solubility.

  • Enzymatic hydrolysis : Esterases in biological systems cleave the ester, generating the active carboxylic acid metabolite.

Allyl (Prop-2-en-1-yl) Group Reactivity

The allyl substituent on the thiazolidinone enables addition and cycloaddition reactions:

  • Michael addition : Reactions with nucleophiles (e.g., thiols) at the α,β-unsaturated ketone system form adducts, modulating stereochemistry .

  • Diels-Alder cycloaddition : The conjugated diene system reacts with dienophiles (e.g., maleic anhydride) to form six-membered rings, expanding structural diversity .

Table 2: Allyl Group Reactions

Reaction TypeReagents/ConditionsProductReference
Michael additionBenzyl mercaptan, Et3_3N, DCMThioether adduct
Diels-Alder cycloadditionMaleic anhydride, toluene, refluxBicyclic oxabicyclo[2.2.1]heptane system

Z-Configuration-Dependent Reactivity

The (Z)-configuration of the methylidene group influences reaction outcomes:

  • Photoisomerization : UV irradiation induces (Z)→(E) isomerization, altering conjugation and reactivity patterns.

  • Steric effects in cycloadditions : The Z-configuration directs regioselectivity in Diels-Alder reactions .

Scientific Research Applications

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and thiazolidine-containing molecules. Compared to these, ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to synthesize current knowledge regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound features a pyrido-pyrimidine core with various functional groups, including thiazolidinone and piperidine moieties. The synthesis typically involves multi-step reactions, including condensation and cyclization processes. While specific synthetic routes are not extensively documented in the literature, they likely involve optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 31.25 to 62.5 µg/mL against standard bacterial strains .

Anticancer Activity

The anticancer potential of ethyl 1-(4-oxo...) has been explored through various in vitro assays. Compounds with similar structures have demonstrated cytostatic activity against different cancer cell lines. For example, studies report that certain thiazolidinone derivatives exhibit significant inhibitory effects on pancreatic cancer cell lines, suggesting a promising avenue for further research into this compound's anticancer properties .

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. Research has shown that thiazolidinone derivatives can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in experimental models. The precise mechanism often involves the modulation of signaling pathways associated with inflammation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on thiazolidinone derivatives demonstrated their effectiveness against a range of bacterial pathogens. The derivatives exhibited varying degrees of antibacterial activity, with some showing comparable effects to established antibiotics.
  • Cytotoxicity Assays : In vitro cytotoxicity assays using cancer cell lines revealed that certain structural analogs of the compound significantly inhibited cell proliferation. These findings suggest that modifications in the structure can lead to enhanced biological activity.

Research Findings

Research indicates that the biological activity of ethyl 1-(4-oxo...) is closely linked to its structural features:

  • Thiazolidinone moiety : Plays a crucial role in antimicrobial and anticancer activities.
  • Pyrido-pyrimidine core : Contributes to the overall pharmacological profile by interacting with specific biological targets.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 1-[4-oxo-3-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H24N4O4S2/c1-3-10-27-21(29)17(33-23(27)32)14-16-19(24-18-7-5-6-11-26(18)20(16)28)25-12-8-15(9-13-25)22(30)31-4-2/h3,5-7,11,14-15H,1,4,8-10,12-13H2,2H3/b17-14-

InChI Key

HMZSIGXOECQMBI-VKAVYKQESA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C

Origin of Product

United States

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